2-Phenoxycyclohexan-1-amine
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Overview
Description
2-Phenoxycyclohexan-1-amine is an organic compound with the molecular formula C₁₂H₁₇NO. It is a cyclohexane derivative where a phenoxy group is attached to the first carbon and an amine group is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxycyclohexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexanone oxime with phenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phenoxy group on the cyclohexane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of phenoxy-substituted cyclohexanone. This method ensures high yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can be reduced to a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
2-Phenoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Phenoxycyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxycyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexanamine: Lacks the phenoxy group, resulting in different chemical and biological properties.
Phenylcyclohexane: Contains a phenyl group instead of a phenoxy group, leading to different reactivity and applications .
Uniqueness
2-Phenoxycyclohexan-1-amine is unique due to the presence of both phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-phenoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCAFDTQVYZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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